molecular formula C14H18O3 B3168842 trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester CAS No. 933448-77-2

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester

Cat. No.: B3168842
CAS No.: 933448-77-2
M. Wt: 234.29 g/mol
InChI Key: JTBAIIGZIKLABZ-UHFFFAOYSA-N
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Description

Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester: is an organic compound with the molecular formula C14H18O3 It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylic acid esterified with benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester typically involves the esterification of trans-4-Hydroxycyclohexane-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Cis-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester: Similar structure but with different stereochemistry.

    Trans-4-Hydroxycyclohexane-1-carboxylic acid: Lacks the benzyl ester group.

    Trans-4-Hydroxycyclohexane-1-methanol: Reduction product of the ester group.

Uniqueness

Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups.

Properties

IUPAC Name

benzyl 4-hydroxycyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAIIGZIKLABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxycyclohexane carboxylic acid (19.95 g, 138.4 mmol) in 100 mL of degassed DMF was added potassium carbonate (21.0 g, 152.2 mmol) and benzyl bromide (15.61 mL, 131.4 mmol). After 16 hours at room temperature, the reaction mixture was poured into 500 mL of water and extracted 3 times with EtOAc. The combined organic layers were washed with water and brine prior to drying over sodium sulfate. Filtration and solvent removal provided benzyl 4-hydroxycyclohexane carboxylate as a clear oil.
Quantity
19.95 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
15.61 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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